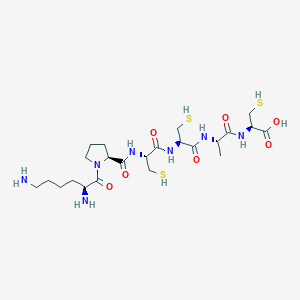
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is a peptide compound composed of six amino acids: lysine, proline, cysteine (three times), and alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: The amino groups in lysine can participate in substitution reactions with acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: DTT or TCEP in a buffered aqueous solution.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-acylated peptides.
Applications De Recherche Scientifique
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its ability to form stable disulfide bonds, which can be used in drug design.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and facilitate protein-protein interactions. The cysteine residues play a crucial role in this process by forming reversible disulfide bonds under oxidative conditions. This property is exploited in various applications, including drug design and biomaterials development.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: Another peptide with multiple cysteine residues, used in similar applications.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with applications in food preservation and as a bioprotectant.
Uniqueness
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is unique due to its specific sequence and the presence of three cysteine residues, which allow for multiple disulfide bond formations. This property makes it particularly useful in applications requiring stable and reversible protein interactions.
Propriétés
Numéro CAS |
500910-76-9 |
|---|---|
Formule moléculaire |
C23H41N7O7S3 |
Poids moléculaire |
623.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H41N7O7S3/c1-12(18(31)29-16(11-40)23(36)37)26-19(32)14(9-38)27-20(33)15(10-39)28-21(34)17-6-4-8-30(17)22(35)13(25)5-2-3-7-24/h12-17,38-40H,2-11,24-25H2,1H3,(H,26,32)(H,27,33)(H,28,34)(H,29,31)(H,36,37)/t12-,13-,14-,15-,16-,17-/m0/s1 |
Clé InChI |
QJQKRNSWWROQNG-UYLCUJDWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


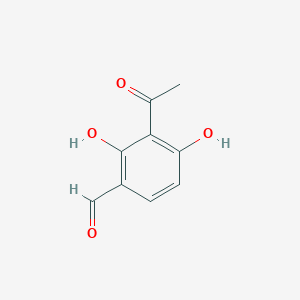
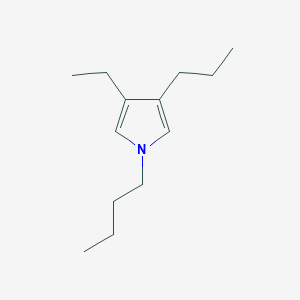
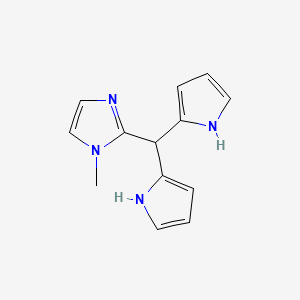
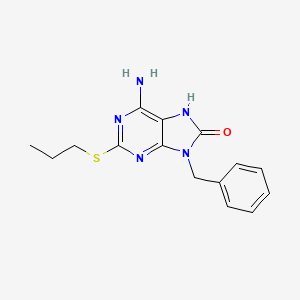

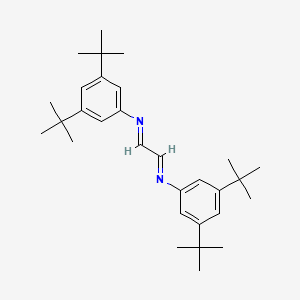
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

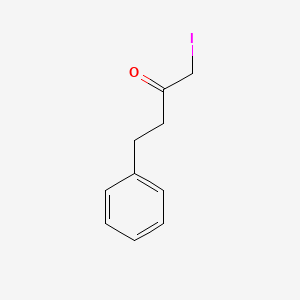

![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
